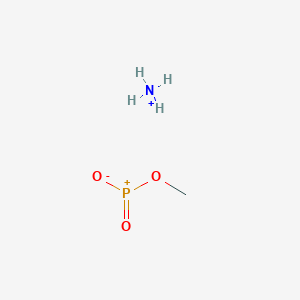

Ammoniummethylphosphonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

CH7NO3P+ |

|---|---|

Molecular Weight |

112.05 g/mol |

IUPAC Name |

azanium;methoxy-oxido-oxophosphanium |

InChI |

InChI=1S/CH3O3P.H3N/c1-4-5(2)3;/h1H3;1H3/p+1 |

InChI Key |

GHIKIQYYLCTYBD-UHFFFAOYSA-O |

Canonical SMILES |

CO[P+](=O)[O-].[NH4+] |

Origin of Product |

United States |

Contextualization Within Organophosphorus Chemistry and Its Subfields

Organophosphorus chemistry is a broad and dynamic field that investigates compounds containing a carbon-phosphorus (C-P) bond. rsc.orgmdpi.com These compounds, known as organophosphonates, are distinct from phosphate (B84403) esters, which feature a C-O-P linkage. The C-P bond is notably stable and resistant to chemical and enzymatic degradation, a characteristic that defines the behavior and application of molecules like ammonium (B1175870) methylphosphonate (B1257008). rsc.orgontosight.airesearchgate.net The field also encompasses related sub-classes such as phosphinates, phosphine (B1218219) oxides, and phosphonium (B103445) salts, with foundational synthesis methods like the Michaelis-Arbuzov and Kabachnik-Fields reactions being central to their preparation. mdpi.comwikipedia.org

Ammonium methylphosphonate, with the chemical formula CH₃P(O)(OH)O⁻NH₄⁺, is synthesized through the straightforward acid-base reaction of methylphosphonic acid with ammonia (B1221849). ontosight.ai This salt is typically a white crystalline solid that exhibits high solubility in water and considerable thermal stability. ontosight.aivulcanchem.com Its structure, featuring both an organic methyl group and an inorganic ammonium salt component linked to the phosphonate (B1237965) core, underpins its utility as a versatile building block and intermediate in the synthesis of more complex molecules. ontosight.airesearchgate.net

Table 1: Physicochemical Properties of Ammonium Methylphosphonate

| Property | Value/Description | Source Index |

|---|---|---|

| Chemical Formula | CH₈NO₃P (or CH₅O₃P·H₃N) | guidechem.com |

| Molecular Weight | ~113.05 g/mol | sigmaaldrich.com |

| CAS Number | 34255-87-3 | guidechem.comlookchem.com |

| Appearance | White crystalline solid | ontosight.ai |

| Solubility | Highly soluble in water; Limited solubility in apolar solvents. | ontosight.aivulcanchem.com |

| Thermal Stability | Exhibits good thermal stability; stable up to 150°C. | ontosight.aivulcanchem.com |

Interdisciplinary Relevance in Contemporary Chemical and Environmental Sciences

The unique properties of ammonium (B1175870) methylphosphonate (B1257008) have established its relevance in diverse scientific and industrial fields, most notably in environmental science and materials chemistry.

In the environmental context, methylphosphonic acid and its salts are recognized as important analytes. They are known degradation products of certain chemical warfare agents and organophosphorus pesticides. nih.gov Consequently, their detection is crucial for environmental monitoring and remediation efforts. ontosight.ai Furthermore, research has highlighted the role of naturally occurring methylphosphonate in marine ecosystems. In phosphate-limited ocean regions, some microorganisms can cleave the C-P bond in methylphosphonate to acquire essential phosphorus. nih.govnih.gov This metabolic process is also linked to the production of methane (B114726) in aerobic, oxygen-rich waters, challenging previous understandings of the biogeochemical methane cycle. nih.govnih.govnih.gov

In materials science, ammonium methylphosphonate is investigated as a component in flame retardant systems. ontosight.ai It is often used in conjunction with other phosphorus-based compounds, such as ammonium polyphosphate (APP), to create synergistic effects in polymer matrices like polyurethane foams. mdpi.comresearchgate.nettandfonline.comepo.org The phosphonate (B1237965) component can act in both the gas phase (releasing non-combustible gases) and the condensed phase (promoting the formation of a protective char layer) during combustion, thereby reducing the flammability of the material. researchgate.nettandfonline.com Research explores how combining ammonium methylphosphonate with compounds like APP and aluminum hydroxide (B78521) can enhance thermal stability and fire resistance in materials used in construction and manufacturing. tandfonline.comacs.org

Table 2: Synthesis of Ammonium Methylphosphonate

| Reactants | Reaction Type | Description | Source Index |

|---|---|---|---|

| Methylphosphonic Acid (CH₃PO₃H₂) and Ammonia (B1221849) (NH₃) | Acid-Base Neutralization | A direct and common method where the acidic protons of methylphosphonic acid react with the base, ammonia, to form the ammonium salt. The reaction is typically carried out in an aqueous solution. | ontosight.ai |

Academic Research Trajectories and Future Perspectives for Ammonium Methylphosphonate

Established Synthetic Pathways for Ammonium Methylphosphonate Synthesis

The primary and most straightforward method for the synthesis of ammonium methylphosphonate involves the acid-base reaction between methylphosphonic acid and ammonia (B1221849). ontosight.ai This reaction is a classic example of salt formation.

Conventional Reaction Schemes and Reagent Systems

The conventional synthesis of ammonium methylphosphonate is achieved by reacting methylphosphonic acid with a source of ammonia. Typically, this is carried out using aqueous ammonia (ammonium hydroxide) or by bubbling ammonia gas through a solution of methylphosphonic acid in a suitable solvent. ontosight.ai

Reaction Scheme:

CH₃PO(OH)₂ + NH₃ → [CH₃PO₃H]⁻[NH₄]⁺

The reagents for this synthesis are readily available. Methylphosphonic acid can be prepared through the hydrolysis of its corresponding esters, such as dimethyl methylphosphonate, which is often synthesized via the Michaelis-Arbuzov reaction. wikipedia.org Ammonia is a common industrial chemical, available in aqueous solution or as a gas.

Optimization of Reaction Conditions and Yields

The formation of ammonium methylphosphonate is an exothermic acid-base neutralization reaction. Optimization of the reaction conditions is crucial for achieving high yields and purity.

Key parameters for optimization include:

Stoichiometry: A 1:1 molar ratio of methylphosphonic acid to ammonia is theoretically required. However, in practice, a slight excess of ammonia may be used to ensure complete neutralization of the acid.

Temperature: The reaction is typically carried out at room temperature or with cooling to manage the exothermic nature of the neutralization.

Solvent: Water is a common solvent due to the high solubility of the resulting salt. ontosight.ai For reactions involving ammonia gas, an inert organic solvent may be used.

Purification: The product can be isolated by evaporation of the solvent. Recrystallization from a suitable solvent system can be employed for further purification to obtain a white crystalline solid. ontosight.ai

Precise control of these parameters allows for the synthesis of ammonium methylphosphonate in high purity and with excellent yields.

Novel Approaches in Ammonium Methylphosphonate Synthesis

While the direct neutralization method is well-established, research into novel synthetic approaches for phosphonates, in general, is ongoing, with a focus on catalytic methods and green chemistry principles. Although specific examples for the direct synthesis of ammonium methylphosphonate using these novel methods are not extensively documented, the principles can be applied to its formation or the synthesis of its precursors.

Catalytic Synthesis Routes and Mechanistic Insights

Catalytic methods are being explored to enhance the efficiency and selectivity of phosphonate synthesis. For instance, the synthesis of α-aminophosphonates, which are structurally related to ammonium methylphosphonate, can be achieved through catalytic processes like the Kabachnik-Fields reaction. rsc.orgmdpi.com This reaction involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602), often facilitated by a catalyst.

While not a direct synthesis of ammonium methylphosphonate, the development of catalysts for C-P bond formation is relevant to the synthesis of its precursor, methylphosphonic acid. For example, the Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphonates with aryl or vinyl halides, is a powerful tool for creating C-P bonds. rsc.orgorganic-chemistry.org Advances in these catalytic systems could lead to more efficient and environmentally friendly routes to methylphosphonic acid and, consequently, to ammonium methylphosphonate.

Application of Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For phosphonate synthesis, this includes the use of greener solvents, catalyst-free conditions, and energy-efficient methods like microwave or ultrasound irradiation. rsc.org

The synthesis of ammonium methylphosphonate from methylphosphonic acid and ammonia is inherently a relatively green reaction, as it is an atom-economical addition reaction with water being the primary byproduct if aqueous ammonia is used. Further application of green chemistry could involve:

Solvent-free synthesis: The reaction could potentially be carried out in the absence of a solvent, especially when using gaseous ammonia.

Bio-catalysis: While not yet reported for ammonium methylphosphonate specifically, enzyme-catalyzed synthesis is a growing area in green chemistry. Enzymes could potentially be used in the synthesis of the methylphosphonic acid precursor.

Derivatization and Functionalization Reactions of Ammonium Methylphosphonate

The chemical reactivity of ammonium methylphosphonate allows for its use as a starting material in various derivatization and functionalization reactions. These transformations can target the phosphonate group, the ammonium cation, or the methyl group.

The phosphonate group in ammonium methylphosphonate has two potential sites for reaction: the P-OH group and the P=O group. The ammonium cation (NH₄⁺) can also participate in reactions, particularly acid-base chemistry.

One potential derivatization is the esterification of the phosphonic acid moiety. While the direct esterification of phosphonic acids can be challenging, various methods have been developed, such as reacting with alcohols in the presence of a coupling agent or via alkylation of the phosphonate salt. nih.gov

Another area of functionalization is the reaction at the nitrogen atom. While the ammonium ion itself is not nucleophilic, deprotonation to ammonia would generate a nucleophilic species that could react with electrophiles. However, reactions involving the direct alkylation or acylation of the ammonium group in ammonium methylphosphonate are not commonly described. More typically, derivatization of the amino group occurs prior to the formation of the phosphonate, as seen in the synthesis of N-substituted aminophosphonates.

Furthermore, the stability of the C-P bond allows for various transformations on other parts of the molecule without cleaving this bond. Research into the specific derivatization and functionalization of ammonium methylphosphonate could open up new applications for this compound.

Strategies for Carbon-Phosphorus (C-P) Bond Functionalization

The functionalization of the carbon-phosphorus (C-P) bond is fundamental to the synthesis of diverse organophosphorus compounds. While the C-P bond in ammonium methylphosphonate is notably stable, strategies for its formation and modification are central to creating a wide array of phosphonate derivatives.

Michaelis-Arbuzov Reaction : A cornerstone of C-P bond formation, this reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For methylphosphonates, trimethylphosphite reacts with a methyl halide, which, after hydrolysis, yields methylphosphonic acid. wikipedia.org This method is a primary route to establishing the core C-P linkage found in the parent acid of ammonium methylphosphonate. wikipedia.org

Michaelis-Becker Reaction : In this alternative pathway, a deprotonated hydrogen phosphonate diester acts as the nucleophile that attacks an alkyl halide. wikipedia.org This method also serves as a foundational technique for creating the C-P bond.

Hirao Coupling : This palladium-catalyzed cross-coupling reaction provides a method for forming a C-P bond between a dialkyl phosphite and an aryl or vinyl halide. organic-chemistry.org This strategy allows for the introduction of a phosphonate group onto more complex molecular scaffolds.

Stereospecific Synthesis with P(V) Reagents : Advanced methodologies have been developed for the stereocontrolled functionalization of the phosphorus center. One such approach utilizes a phosphorus(V)-based reagent platform that enables the programmable and diastereoselective installation of the phosphonate group. acs.org These "Phosphorus Incorporation (Π) reagents" can serve as formal surrogates for chiral phosphorylating agents, allowing for the sequential and stereospecific addition of carbon nucleophiles to produce enantiopure C-P building blocks. acs.org

| Reaction | Description | Reactants Example | Product Type |

| Michaelis-Arbuzov | Nucleophilic attack of a phosphite on an alkyl halide. wikipedia.org | Trimethylphosphite, Methyl iodide | Dimethyl methylphosphonate |

| Hirao Coupling | Palladium-catalyzed cross-coupling of a phosphite and an aryl halide. organic-chemistry.org | Diethyl phosphite, Iodobenzene | Diethyl phenylphosphonate |

| Stereospecific P(V) Addition | Sequential addition of nucleophiles to a chiral P(V) scaffold. acs.org | Π-reagent, Grignard reagents | P-Chiral Phosphines/Phosphonates |

Modifications at the Ammonium Cation and Phosphonate Anion Moieties

Beyond the C-P bond, both the ammonium cation and the phosphonate anion of ammonium methylphosphonate offer sites for chemical modification, leading to a variety of derivatives with tailored properties.

Ammonium Cation Modifications:

Cation Exchange : The ammonium ion can be readily substituted by other cations, such as alkali metals, through simple metathesis reactions. This allows for the formation of various phosphonate salts with different solubility and reactivity profiles. smolecule.com

Quaternization : The nitrogen atom can react with alkylating agents, such as diethyl (3-bromopropyl) phosphonate, to form quaternary ammonium derivatives. smolecule.comacs.org This modification transforms the primary amine functionality into a permanently charged quaternary ammonium center, which is a key feature in creating phosphonate-functionalized ionic liquids. acs.org

Phosphonate Anion Modifications:

Hydrolysis : Under either acidic or basic conditions, the phosphonate group can be hydrolyzed. This reaction is fundamental to understanding the compound's stability and can be used to regenerate the parent methylphosphonic acid. smolecule.com

Esterification : The phosphonic acid functionality can be condensed with alcohols to form phosphonate esters. wikipedia.org This is often achieved via the Michaelis-Arbuzov reaction, which produces the ester directly. wikipedia.org

Acylation (P vs. O) : H-phosphonates, the parent acids of phosphonate salts, can undergo acylation at either the phosphorus or oxygen atoms. The regioselectivity of this reaction can be controlled by the choice of reagents. For instance, using acyl pyridinium (B92312) ions tends to favor P-acylation, while using acyl ammonium ions preferentially leads to O-acylation. rsc.org

Regioselectivity and Stereoselectivity in Functionalization

Controlling the site (regioselectivity) and three-dimensional orientation (stereoselectivity) of reactions is crucial for the synthesis of complex and functionally specific molecules.

Regioselectivity : The ability to direct a reaction to a specific atom within a molecule is a key synthetic challenge. A clear example in phosphonate chemistry is the switchable acylation of H-phosphonates. By modifying the electrophile (e.g., from an acyl pyridinium ion to an acyl ammonium ion), the reaction site can be switched between the phosphorus atom and an oxygen atom, yielding distinct products. rsc.org Furthermore, general strategies involving catalyst-controlled C-H functionalization could potentially be applied to selectively modify the methyl group, although this remains a significant challenge. nih.gov

Stereoselectivity : The creation of chiral phosphorus centers with high fidelity is essential for applications in areas like antisense oligonucleotide therapeutics. acs.org The use of chiral P(V)-based "Phosphorus Incorporation (Π) reagents" has been shown to enable the modular, scalable, and highly stereospecific synthesis of P-chiral methylphosphonate nucleotides. acs.org This approach allows for the controlled installation of the chiral motif, overcoming limitations associated with traditional phosphorus(III)-based chemistries. acs.org The choice of leaving group on the phosphorus reagent is critical; a methoxy (B1213986) group was found to be optimal for preserving stereochemical information during nucleophilic displacement, achieving an enantiomeric ratio of 98:2. acs.org

Reaction Mechanisms of Ammoniummethylphosphonate and Related Organophosphonates

Understanding the mechanisms by which ammonium methylphosphonate and related compounds react is essential for controlling reaction outcomes and designing new synthetic pathways.

Nucleophilic and Electrophilic Reaction Pathways

Organophosphonates can participate in reactions both as nucleophiles and as electrophiles, depending on the specific tautomeric form and the reacting partner.

Nucleophilic Pathways : The phosphorus atom in phosphonates can act as a nucleophile. In the Michaelis-Arbuzov reaction, the phosphorus atom of the phosphite attacks the electrophilic carbon of an alkyl halide. wikipedia.org A similar nucleophilic character is observed in the phospha-Michael addition, where an H-phosphonate adds across a carbon-carbon double bond of an activated alkene. rsc.org The reactivity in these additions is often dependent on basic catalysts like DBU or CaO, which facilitate the formation of the more nucleophilic phosphonate anion. rsc.org Furthermore, H-phosphonates exist in equilibrium between a pentavalent form and a more reactive trivalent tautomer, which is believed to be the active nucleophile in certain reactions, such as O-acylation. rsc.org

Electrophilic Pathways : The phosphorus center of a phosphonate is electrophilic and susceptible to attack by nucleophiles. A common example is hydrolysis, where water or a hydroxide (B78521) ion acts as the nucleophile, attacking the phosphorus atom. smolecule.com The mechanism of this nucleophilic substitution at the phosphorus center can vary. It may proceed through a single, concerted S_N2-like transition state or via a multi-step pathway involving a pentavalent intermediate, depending on the structure of the organophosphorus compound and the nature of the attacking nucleophile. acs.org

| Pathway Type | Reaction Example | Role of Phosphonate | Mechanism Detail |

| Nucleophilic | Phospha-Michael Addition rsc.org | Nucleophile | The phosphonate anion attacks an electron-deficient alkene. |

| Nucleophilic | P-Acylation rsc.org | Nucleophile | The phosphorus atom attacks an acyl pyridinium ion. |

| Electrophilic | Alkaline Hydrolysis acs.org | Electrophile | The phosphorus center is attacked by a hydroxide ion. |

Rearrangement Reactions and Intermolecular Processes

Rearrangement reactions involve the migration of an atom or group within a molecule, often resulting in a structural isomer. Such processes are known in organophosphorus chemistry.

Intramolecular Rearrangements : A biologically significant example is the enzyme-catalyzed rearrangement of phosphoenolpyruvate (B93156) to phosphonopyruvate, which is a key step in the biosynthesis of natural phosphonates. acs.org In synthetic chemistry, rearrangements can occur under various conditions. For example, during the O-acylation of H-phosphonates, an unexpected formation of a phosphite product was observed, which is proposed to occur through a mechanism involving both intra- and intermolecular nucleophilic substitutions following the initial acylation. rsc.org General organic rearrangements, such as the Wagner-Meerwein shift, typically involve carbocation intermediates. wikipedia.orgmasterorganicchemistry.com While not extensively documented for ammonium methylphosphonate itself, such rearrangements could plausibly occur on the carbon framework of more complex phosphonate derivatives under conditions that favor carbocation formation. masterorganicchemistry.com

Intermolecular Processes : These reactions occur between two or more molecules. A relevant example is the free radical copolymerization of phosphonate-containing monomers with other molecules, such as poly(ethylene oxide) (PEO) macromonomers, to produce graft copolymers. researchgate.net These polymerization reactions create large, complex structures where the phosphonate moiety is incorporated into a larger macromolecular assembly.

Kinetic and Thermodynamic Considerations in Reaction Control

The outcome of a chemical reaction is governed by the interplay of kinetics (the rate of reaction) and thermodynamics (the relative stability of reactants and products). youtube.com

Thermodynamic Control : This principle dictates that under equilibrium conditions, the most stable product will be the major product. The stability is related to the change in Gibbs free energy (ΔG); a more negative ΔG indicates a more favorable and spontaneous reaction. youtube.com Many reactions in organophosphorus chemistry are driven by the formation of a highly stable phosphorus-oxygen double bond (P=O), which provides a strong thermodynamic driving force. youtube.com

Kinetic Control : This principle applies when a reaction is irreversible or stopped before reaching equilibrium. In this case, the major product is the one that is formed fastest, meaning it has the lowest activation energy (Ea). youtube.com The rates of condensation reactions in phosphotriester synthesis, for example, have been shown to follow pseudo-first-order kinetics, with the rate constant decreasing as the size of the reacting molecules increases. nih.gov

| Concept | Description | Governing Factor | Example in Phosphonate Chemistry |

| Thermodynamics | Determines the final product distribution at equilibrium. youtube.com | Gibbs Free Energy (ΔG) | Formation of the stable P=O bond drives many reactions. youtube.com |

| Kinetics | Determines the rate at which a product is formed. youtube.com | Activation Energy (Ea) | Reaction rates decrease with larger coupling units in oligonucleotide synthesis. nih.gov |

| Reaction Coupling | A favorable reaction drives an unfavorable one. youtube.com | Overall ΔG < 0 | A reversible protonation step can precede a rate-limiting nucleophilic attack. rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of ammonium methylphosphonate in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, NMR provides a detailed map of the molecular framework.

One-dimensional NMR experiments are fundamental for establishing the basic connectivity of ammonium methylphosphonate.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For ammonium methylphosphonate, the spectrum is expected to show a signal for the protons of the methyl group (CH₃) directly attached to the phosphorus atom. This signal typically appears as a doublet due to coupling with the ³¹P nucleus (²JP-H). scirp.orgscirp.org The chemical shift of this doublet can be influenced by the solvent and pH. scirp.org The protons of the ammonium cation (NH₄⁺) would also produce a signal, though its appearance can be broad and its position variable depending on concentration, temperature, and solvent exchange.

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework. A single signal is expected for the methyl carbon, which would be split into a doublet due to one-bond coupling with the phosphorus atom (¹JP-C).

³¹P NMR: Phosphorus-31 NMR is particularly powerful for analyzing organophosphorus compounds. scirp.orgmdpi.com Ammonium methylphosphonate will exhibit a single resonance in the ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift is highly sensitive to the solvent and the pH of the solution. For instance, the chemical shift of methylphosphonic acid has been observed at values ranging from 20.19 ppm to 31.03 ppm depending on the solvent and pH. scirp.org In a basic solution, which would be analogous to the environment of the methylphosphonate anion in its ammonium salt form, a chemical shift around 20.88 ppm has been reported in D₂O. scirp.org

Table 1: Representative 1D NMR Data for the Methylphosphonate Moiety

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| ¹H (CH₃) | ~1.5 | Doublet | ²JP-H ≈ 16-18 Hz scirp.org |

| ¹³C (CH₃) | Varies | Doublet | ¹JP-C |

| ³¹P | ~20-32 (highly solvent/pH dependent) scirp.org | Singlet (proton-decoupled) | N/A |

Note: Exact chemical shifts and coupling constants can vary based on experimental conditions such as solvent, concentration, and pH.

While the structure of ammonium methylphosphonate is relatively simple, 2D NMR techniques are invaluable for confirming assignments and are essential for analyzing more complex mixtures or derivatives. acs.orgnih.govwalisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other. sdsu.edu In a simple molecule like ammonium methylphosphonate, a COSY spectrum would be very basic, primarily showing the diagonal peaks and no cross-peaks for the isolated methyl group, confirming the absence of adjacent, non-equivalent protons. walisongo.ac.idyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This is a powerful 2D experiment that correlates directly bonded ¹H and ¹³C nuclei. sdsu.eduepfl.ch For ammonium methylphosphonate, an HSQC spectrum would display a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the same methyl group, definitively confirming the C-H bond. scirp.orgresearchgate.net This technique is highly sensitive and excellent for identifying specific C-H connectivities. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.eduepfl.ch In this case, an HMBC spectrum would show a correlation between the methyl protons and the phosphorus atom (as it's a heteronucleus), and vice-versa if a ¹H-¹³P HMBC is performed. A ¹H-¹³C HMBC would not show additional correlations beyond what HSQC confirms for this simple structure, but it is crucial for assigning quaternary carbons and piecing together larger molecular fragments in more complex systems. researchgate.net For instance, in dimethyl methylphosphonate (DMMP), an HMBC-type experiment (specifically a ¹H-³¹P HSQC) shows connectivity from the methyl protons directly attached to phosphorus to the phosphorus signal. scirp.orgscirp.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. measurlabs.combioanalysis-zone.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a molecule's elemental formula. measurlabs.combioanalysis-zone.comchromatographyonline.com For ammonium methylphosphonate, HRMS would be used to determine the exact mass of the intact molecule or its constituent ions. The analysis would likely be performed in negative ion mode to detect the methylphosphonate anion (CH₃PO₃H⁻ or CH₃PO₃²⁻) or in positive ion mode for the ammonium cation (NH₄⁺).

The monoisotopic mass of the singly deprotonated methylphosphonate anion (CH₄O₃P⁻) is calculated to be 94.9898 Da. nih.gov The dianion (CH₃O₃P²⁻) has a calculated monoisotopic mass of 93.9819 Da. nih.gov HRMS can easily distinguish between these and other potential ions based on their precise masses, confirming the elemental composition. bioanalysis-zone.com

Table 2: Calculated Exact Masses for Ions of Ammonium Methylphosphonate

| Ion | Formula | Charge | Calculated Monoisotopic Mass (Da) | Source |

|---|---|---|---|---|

| Methylphosphonate Anion | [CH₄O₃P]⁻ | -1 | 94.98980598 | nih.gov |

| Methylphosphonate Dianion | [CH₃O₃P]²⁻ | -2 | 93.98198095 | nih.gov |

| Ammonium Cation | [NH₄]⁺ | +1 | 18.0338257 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. science.govgre.ac.uk This technique provides detailed structural information by revealing characteristic fragmentation patterns. mdpi.comnih.gov

Analysis of related compounds shows that the fragmentation is locally controlled by the phosphate or phosphonate group. nih.gov The study of these fragmentation pathways is crucial for the unambiguous identification of methylphosphonate and its derivatives in complex matrices. mdpi.comresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint for the compound. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). The IR spectrum of ammonium methylphosphonate would be dominated by strong absorptions from the phosphonate group (PO₃) and the ammonium ion (NH₄⁺). The P=O stretching vibration is typically a very strong and prominent band. For salts of methylphosphonic acid, a strong band in the region of 1083-1093 cm⁻¹ is attributed to the symmetric stretching of the PO₃²⁻ group. dtic.mil Other key vibrations include P-C stretching, C-H stretching and bending from the methyl group, and N-H stretching and bending from the ammonium ion. rsc.orgpnnl.govnih.gov

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to symmetric vibrations and homonuclear bonds, making it an excellent complementary technique to IR. acs.org The P-C bond and the symmetric vibrations of the phosphonate group would be expected to produce distinct signals in the Raman spectrum. rsc.orgpnnl.gov Studies on methylphosphonic acid and its anhydride (B1165640) have demonstrated that Raman spectroscopy is a convenient, non-invasive method for monitoring their chemical transformations. rsc.orgpnnl.gov

Table 3: Key Vibrational Modes for Ammonium Methylphosphonate

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| PO₃²⁻ | Symmetric Stretch | ~950 - 1100 dtic.mil | IR, Raman |

| PO₃²⁻ | Asymmetric Stretch | ~1050 - 1200 | IR |

| P=O | Stretch (in protonated form) | ~1150 - 1300 | IR |

| P-C | Stretch | ~700 - 800 | Raman |

| C-H (in CH₃) | Stretch | ~2800 - 3000 | IR, Raman |

| N-H (in NH₄⁺) | Stretch | ~3000 - 3300 | IR |

| N-H (in NH₄⁺) | Bend | ~1400 - 1450 | IR |

Note: These are general ranges, and actual peak positions can be influenced by the solid-state packing, hydration, and other intermolecular interactions.

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| Ammonium Methylphosphonate |

| Methylphosphonic Acid |

| Dimethyl Methylphosphonate (DMMP) |

| Water |

| Formaldehyde (B43269) |

| Ammonium |

| Cysteine |

Identification of Characteristic Functional Group Vibrational Modes

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups within a molecule. For ammonium methylphosphonate, these spectra reveal distinct vibrational modes corresponding to the ammonium cation (NH₄⁺) and the methylphosphonate anion (CH₃PO₃²⁻).

Key vibrational modes for the methylphosphonate anion include the P=O stretching, P-C stretching, and CH₃ rocking and deformation vibrations. The strong absorption band observed in the infrared spectrum is typically assigned to the P=O stretching vibration. researchgate.net The P-CH₃ group also exhibits characteristic vibrations, such as the symmetric and asymmetric stretching and bending modes. researchgate.net

The ammonium cation (NH₄⁺) exhibits characteristic N-H stretching and bending vibrations. In the solid state, the ammonium ion can form hydrogen bonds with the oxygen atoms of the phosphonate group, influencing the position and shape of these vibrational bands. researchgate.net Specifically, a strong band around 1430 cm⁻¹ is often reported for the ν(N-H) vibration in ammonium salts. cwejournal.org The C-N stretching vibrations in ammonium salts are typically observed in the region of 1380–1250 cm⁻¹. cwejournal.org

A summary of the characteristic vibrational modes is presented in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| P=O | Stretching | 1228 - 1261 researchgate.net |

| P-CH₃ | Rocking | ~1194 researchgate.net |

| P-CH₃ | Symmetric Deformation | ~1315 researchgate.net |

| N-H | Stretching | >2800 rsc.org |

| N-H | Bending | 1550 - 1630 cwejournal.org |

| C-N | Stretching | 1380 - 1250 cwejournal.org |

Table 1: Characteristic Vibrational Modes of Ammonium Methylphosphonate

Conformational Analysis and Hydrogen Bonding Interactions via Vibrational Signatures

Vibrational spectroscopy is not only instrumental in identifying functional groups but also provides insights into the conformational landscape and intermolecular interactions, such as hydrogen bonding. In the solid state, ammonium methylphosphonate exists in a network stabilized by hydrogen bonds between the ammonium cations and the phosphonate anions. researchgate.netnih.gov

The N-H···O hydrogen bonds cause a shift in the N-H stretching and bending frequencies. The extent of this shift can provide information about the strength and geometry of the hydrogen bonds. researchgate.net In some cases, the ammonium ion can be firmly fixed within the crystal lattice by multiple hydrogen bonds, preventing its free rotation at room temperature. researchgate.net Computational studies, such as those employing Density Functional Theory (DFT), can be used to model the vibrational spectra and aid in the assignment of vibrational modes, providing a deeper understanding of the conformational preferences and hydrogen bonding interactions. researchgate.net

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of ammonium methylphosphonate and related compounds. The choice of technique depends on the specific analytical challenge, such as the complexity of the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) Method Development for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like ammonium methylphosphonate. Due to the polar nature of the analyte, several HPLC modes can be employed.

Reversed-Phase HPLC (RP-HPLC): While challenging for highly polar compounds, RP-HPLC can be utilized with specific mobile phase modifications. The use of ion-pairing reagents can enhance the retention of the anionic methylphosphonate on a nonpolar stationary phase. oup.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (e.g., acetonitrile) and a small amount of an aqueous buffer. oup.com An example of a HILIC method for similar compounds involves an Atlantis HILIC Silica column with a mobile phase of acetonitrile (B52724) and ammonium acetate (B1210297) buffer. oup.com

Ion-Exchange Chromatography (IEC): Given the ionic nature of ammonium methylphosphonate, IEC is a powerful separation technique. Anion-exchange chromatography can be used to separate the methylphosphonate anion, while cation-exchange chromatography can target the ammonium cation.

For quantitative analysis, a suitable detector is coupled to the HPLC system. UV detectors can be used if the analyte possesses a chromophore, though methylphosphonate itself does not have a strong UV absorbance. More universal detectors like Evaporative Light Scattering Detectors (ELSD) or conductivity detectors can be employed. sielc.com For enhanced sensitivity and selectivity, mass spectrometry detection is often preferred.

A summary of typical HPLC parameters is provided in the table below.

| HPLC Mode | Stationary Phase | Mobile Phase | Detection |

| RP-HPLC | C18 nih.gov | Acetonitrile/Ammonium Acetate Buffer nih.gov | UV, ELSD, MS |

| HILIC | Silica-based oup.com | Acetonitrile/Ammonium Acetate Buffer oup.com | MS |

| Anion-Exchange | Quaternary Ammonium Functionalized Resin | Aqueous Buffer | Conductivity, MS |

Table 2: Typical HPLC Parameters for Ammonium Methylphosphonate Analysis

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Since ammonium methylphosphonate is a non-volatile salt, it requires derivatization to a more volatile form prior to GC analysis. acs.org

A common derivatization strategy involves converting the polar phosphonic acid group into a less polar and more volatile ester or silyl (B83357) derivative. nih.gov For instance, silylation using reagents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can produce volatile tert-butyldimethylsilyl (TBDMS) derivatives. nih.gov Another approach is benzylation of the phosphonate. d-nb.info

The choice of GC column is critical for achieving good separation. Capillary columns with nonpolar or medium-polarity stationary phases, such as those containing 5% phenyl-methylpolysiloxane, are often used. mdpi.com Flame Ionization Detection (FID) can be used for general-purpose analysis, while more selective detectors like the Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) offer enhanced sensitivity for phosphorus-containing compounds. dtic.mil

| Derivatization Reagent | GC Column | Detector |

| MTBSTFA (silylation) nih.gov | TG-5SilMS (5% Phenyl-methylpolysiloxane) mdpi.com | FID, FPD, NPD, MS |

| Benzylating agents d-nb.info | OV-210 d-nb.info | FID, FPD, NPD, MS |

Table 3: GC Parameters for the Analysis of Ammonium Methylphosphonate Derivatives

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Mixture Analysis

The coupling of chromatographic separation with mass spectrometry (MS) provides a powerful analytical tool for the unambiguous identification and quantification of analytes in complex matrices.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the high selectivity and sensitivity of MS. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and non-volatile compounds like ammonium methylphosphonate, often detecting the [M-H]⁻ ion in negative ion mode or the [M+H]⁺ ion in positive ion mode. researchgate.netchimia.ch Tandem mass spectrometry (MS/MS) can be used for structural elucidation and to enhance selectivity through Multiple Reaction Monitoring (MRM). epa.gov

GC-MS: Gas Chromatography-Mass Spectrometry is the gold standard for the analysis of volatile compounds. Following derivatization, the resulting volatile derivative of ammonium methylphosphonate can be separated by GC and detected by MS. nih.govmdpi.com Electron Ionization (EI) is a common ionization technique that provides characteristic fragmentation patterns useful for library matching and structural confirmation. mdpi.com Chemical Ionization (CI) is a softer ionization technique that can be used to confirm the molecular weight of the derivative. acs.org

| Hyphenated Technique | Ionization Mode | Key Advantages |

| LC-MS/MS | ESI | Analysis of non-volatile compounds without derivatization, high sensitivity and selectivity. researchgate.netepa.gov |

| GC-MS | EI, CI | High chromatographic resolution, structural information from fragmentation patterns. acs.orgmdpi.com |

Table 4: Hyphenated Techniques for Ammonium Methylphosphonate Analysis

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For ammonium methylphosphonate, single-crystal X-ray diffraction analysis can provide detailed information about its solid-state structure, including bond lengths, bond angles, and the nature of intermolecular interactions. nih.govfrontiersin.org

Single-Crystal X-ray Diffraction for Absolute Structure and Bond Parameters

A notable example is the family of ammonium vanadium(V) methylphosphonates, specifically NH₄(VO₂)₃(PO₃CH₃)₂. acs.orgnih.gov The crystal structure of this compound was determined from single-crystal X-ray data, revealing a trigonal system. acs.orgnih.gov These materials are built from sheets of vertex-sharing VO₆ octahedra, which are capped on both sides by methylphosphonate ([PO₃CH₃]²⁻) groups. acs.orgnih.gov The ammonium (NH₄⁺) cations are located between these layers, providing charge balance for the anionic sheets. acs.orgnih.gov

Another structurally characterized complex is ammonium pentamolybdobis(methylphosphonate) pentahydrate, (NH₄)₄[(CH₃P)₂Mo₅O₂₁]·5H₂O. acs.org The determination of its crystal and molecular structure highlights the role of the ammonium ion in stabilizing complex polyoxometalate-phosphonate frameworks. In such structures, the ammonium cation typically engages in hydrogen bonding with the oxygen atoms of the phosphonate groups. vulcanchem.com

The crystallographic data for the ammonium vanadium(V) methylphosphonate compound is summarized below.

Table 1: Crystallographic Data for NH₄(VO₂)₃(PO₃CH₃)₂

| Parameter | Value | Reference |

|---|---|---|

| Formula | NH₄(VO₂)₃(PO₃CH₃)₂ | acs.orgnih.gov |

| Molar Mass (Mr) | 454.87 | acs.orgnih.gov |

| Crystal System | Trigonal | acs.orgnih.gov |

| Space Group | R32 (No. 155) | acs.orgnih.gov |

| a (Å) | 7.150(3) | acs.orgnih.gov |

| c (Å) | 19.459(5) | acs.orgnih.gov |

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a significant phenomenon in materials science and pharmaceuticals, as different polymorphs can exhibit varying physical properties. While specific studies on the polymorphism of simple ammonium methylphosphonate are not extensively documented, the phenomenon is well-known among related phosphonate compounds, such as the salts of alendronic acid, where multiple polymorphs and hydrates have been identified. researchgate.net

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. gu.se Phosphonic acids, including methylphosphonic acid, are valuable building blocks in crystal engineering due to their ability to form robust hydrogen-bonding networks. gu.se

Theoretical and Computational Chemistry Studies of Ammoniummethylphosphonate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are essential for elucidating the intrinsic electronic properties, geometry, and bonding characteristics of molecules. These methods provide a foundational understanding of the stability and reactivity of ammonium (B1175870) methylphosphonate (B1257008).

For the methylphosphonate anion, DFT calculations can predict its optimized geometry, bond lengths, and bond angles. Such calculations would reveal a tetrahedral phosphorus center bonded to a methyl group and three oxygen atoms. The negative charge would be delocalized across the three oxygen atoms, leading to specific P-O bond lengths that are intermediate between single and double bonds.

Table 1: Representative Predicted Geometrical Parameters for Methylphosphonate Anion from DFT Calculations

| Parameter | Predicted Value (Å or °) |

|---|---|

| P-C Bond Length | ~1.8 |

| P-O Bond Length | ~1.5 |

| O-P-O Bond Angle | ~115 |

| C-P-O Bond Angle | ~104 |

Note: These are typical values and can vary depending on the specific DFT functional and basis set used.

The energetics of the ammonium methylphosphonate salt would be dominated by the strong electrostatic attraction between the positively charged ammonium cation and the negatively charged methylphosphonate anion.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for more accurate predictions, especially for spectroscopic properties. Studies have utilized ab initio methods to investigate monoanionic methylphosphonate and its analogues. rsc.org These calculations provide valuable data on the conformational analysis, relative energies of different conformers, geometries, and charge distributions. rsc.org

For instance, ab initio calculations at the Hartree-Fock level with the 6-31G* basis set have been used to optimize the geometries of methylphosphonic acid and its condensation products, providing insights into bond lengths and angles. acs.orgacs.org These high-level calculations can be used to validate the results obtained from DFT methods and to predict spectroscopic parameters such as vibrational frequencies, which are crucial for interpreting experimental infrared and Raman spectra.

Table 2: Comparison of Computational Methods for Methylphosphonate Studies

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| Ab initio | 3-21G() and 6-31G | Conformational analysis and electronic properties of monoanionic methylphosphonate analogues. | rsc.org |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment over time.

In an aqueous solution, ammonium methylphosphonate would dissociate into ammonium (NH₄⁺) and methylphosphonate (CH₃PO₃H⁻) ions. MD simulations can provide a detailed picture of how these ions interact with water molecules.

For the ammonium cation, ab initio MD simulations have shown that it is coordinated with an average of 5.3 water molecules in its first solvation shell. acs.org Four of these water molecules form a stable tetrahedral cage around the ion through hydrogen bonding with the protons of the NH₄⁺. acs.org The fifth water molecule is more mobile and resides in the vicinity of the faces of this tetrahedron. acs.org The hydrogen bonding between the ammonium ion and water is strong, preventing free rotation of the ion. acs.org

The methylphosphonate anion, with its charged phosphonate (B1237965) group, would also be strongly solvated. The three oxygen atoms would act as hydrogen bond acceptors for surrounding water molecules. The methyl group, being nonpolar, would have a weaker interaction with water. MD simulations can model the structure and dynamics of this hydration shell, providing information on the number of hydrating water molecules and the residence time of these molecules in the solvation sphere.

Information on the application of ammonium methylphosphonate in ligand-receptor or host-guest systems is not available in the reviewed literature. Therefore, computational studies on its interaction dynamics in such contexts have not been performed.

Computational Studies of Reaction Mechanisms and Potential Energy Surfaces

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies.

DFT calculations have been used to study the photo-degradation mechanism of methylphosphonic acid, the parent acid of the methylphosphonate anion. nih.govrsc.org The study investigated the cleavage of the C-P bond initiated by reactive oxygen species (ROS). nih.govrsc.org The calculations showed that the hydroxyl radical (•OH) is the most likely species to trigger the cleavage of the C-P bond. nih.gov The free energy barriers for the reaction were calculated, indicating that the degradation is more favorable under alkaline conditions. nih.gov

These findings suggest that the methylphosphonate anion would also be susceptible to attack by strong oxidizing agents like hydroxyl radicals. Computational studies can map the potential energy surface for such reactions, providing a detailed understanding of the reaction coordinates and the structures of intermediates and transition states. The reaction is proposed to proceed via a nucleophilic substitution mechanism. nih.gov

Transition State Characterization and Reaction Pathway Elucidation

The elucidation of reaction pathways and the characterization of transition states are central to understanding the chemical transformations a molecule can undergo. This involves mapping the potential energy surface of a reaction, identifying the lowest energy path from reactants to products, and characterizing the geometry and energy of the transition state—the highest point on this pathway.

Activation Barriers and Kinetic Parameter Predictions

The prediction of activation barriers (the energy required to reach the transition state) and other kinetic parameters is a direct outcome of transition state analysis. These theoretical calculations are vital for predicting reaction rates and understanding the feasibility of a particular reaction under different conditions.

Consistent with the limited availability of transition state characterizations for ammonium methylphosphonate, there is a corresponding lack of published data on computationally predicted activation barriers and kinetic parameters for its specific reactions. Such predictions would require detailed quantum mechanical calculations of the reaction pathways of interest, which have not been a primary focus of the existing computational literature on AMPA. The research has been more directed towards its detection, environmental fate, and interactions with other substances, rather than the kinetics of its own transformations.

Prediction of Spectroscopic Signatures from Computational Models for Experimental Correlation

A significant application of computational chemistry to the study of aminomethylphosphonic acid has been the prediction of its spectroscopic signatures, particularly its vibrational spectra (Infrared and Raman). These theoretical predictions are invaluable for interpreting experimental spectra and identifying the molecule in various matrices.

Density Functional Theory (DFT) has been successfully employed to calculate the vibrational modes of AMPA. These calculations provide a set of vibrational frequencies and their corresponding intensities, which constitute a theoretical spectrum. By comparing these calculated spectra with experimental data, researchers can assign the observed spectral bands to specific molecular vibrations.

One study utilized DFT calculations with the B3LYP functional and the 6-31G** basis set to simulate the Raman spectrum of AMPA. The calculated frequencies, after being corrected by a scaling factor, showed good agreement with the experimentally obtained Raman scattering spectrum. This correlation allows for a confident assignment of the experimental bands to specific vibrational modes of the molecule.

Below is a table summarizing some of the key vibrational modes of AMPA as assigned by a combination of experimental observation and DFT calculations researchgate.net.

| Experimental Raman Band (cm⁻¹) | Calculated Raman Band (cm⁻¹) | Vibrational Assignment |

| ~1600 | - | N-H bond vibration |

| ~1435 | - | Symmetric vibration of the -CH₂ group |

| ~1075 | - | Rocking modes from the -OH group |

| ~975 | - | Symmetric stretching modes of P-OH bonds |

| ~945 | - | Symmetric stretching modes of P-OH bonds |

| 772 | - | Phosphate-carbon bond vibration |

Note: The table presents a selection of assigned vibrational modes and is not exhaustive. The calculated values are often scaled to better match experimental results.

These computational models have proven to be a robust tool for confirming the presence of AMPA in various samples by providing a theoretical basis for the interpretation of its spectroscopic fingerprint researchgate.netresearchgate.net. The synergy between theoretical predictions and experimental measurements is a cornerstone of modern analytical chemistry.

Environmental Biogeochemistry and Transformation Pathways of Ammoniummethylphosphonate

Abiotic Degradation Mechanisms in Environmental Compartments

The inherent stability of the C-P bond in methylphosphonate (B1257008) makes it resistant to abiotic degradation under typical environmental conditions. msu.runih.gov However, specific physical and chemical processes can contribute to its slow transformation.

Hydrolysis Kinetics and Pathways in Aqueous Systems

Unlike phosphate (B84403) esters, which are susceptible to hydrolysis, the direct cleavage of the C-P bond in methylphosphonate by water is exceptionally slow and almost nonexistent under normal environmental temperatures and pH. msu.runih.gov Studies have thoroughly substantiated the resistance of methylphosphonic acid to hydrolysis. nih.gov While the hydrolysis of esters of methylphosphonic acid, such as dimethyl methylphosphonate (DMMP), can occur, this process cleaves the P-O-C ester bonds, leaving the C-P bond of the resulting methylphosphonic acid intact. nih.govacs.org Research on methylphosphonic acid oxidation in supercritical water (at temperatures from 478 to 572°C) showed that even under these extreme conditions, conversion due to hydrolysis was minimal. mit.edu Therefore, hydrolysis is not considered a significant degradation pathway for the methylphosphonate C-P bond in natural aqueous environments.

Photochemical Transformations and Radical-Mediated Degradation

Photochemical processes, driven by sunlight, offer a more significant abiotic route for methylphosphonate degradation. The breakdown is facilitated by UV irradiation and the presence of reactive oxygen species (ROS). nih.govnih.gov

Key findings on the photochemical transformation of methylphosphonate include:

Role of Hydroxyl Radicals: The primary mechanism for photochemical C-P bond cleavage involves attack by hydroxyl radicals (˙OH). nih.govrsc.orgnih.gov Experiments using ROS-quenching compounds have confirmed that ˙OH is the key reactive species responsible for the degradation, rather than other ROS. nih.gov

Influence of pH: The degradation rate is pH-dependent, with faster transformation observed under alkaline conditions compared to acidic conditions. nih.govrsc.org For instance, one study documented photolysis rate constants of 0.054 h⁻¹ at pH 8, compared to 0.037 h⁻¹ at pH 3. nih.gov

Mineralization Products: The ultimate product of this photo-oxidation is orthophosphate (PO₄³⁻), a bioavailable form of phosphorus. nih.gov Isotopic labeling studies have confirmed that one oxygen atom from the surrounding water or hydroxide (B78521) ions is incorporated into the final phosphate molecule during C-P bond cleavage. nih.govnih.gov

Catalytic Effects: Abiotic degradation of phosphonates can also be influenced by catalytic oxidation, particularly in the presence of certain metal salts (e.g., iron) or metal oxides (e.g., manganese oxide). nih.govmdpi.com While not extensively quantified for methylphosphonate specifically, this suggests that metal-catalyzed radical generation could play a role in its environmental degradation.

Table 1: Photodegradation Parameters for Methylphosphonic Acid (MPn)

| Condition | Rate Constant (k) | Observations | Reference |

| UV Irradiation (pH 3) | 0.037 h⁻¹ | Slower degradation under acidic conditions. | nih.gov |

| UV Irradiation (pH 8) | 0.054 h⁻¹ | Faster degradation under alkaline conditions. | nih.gov |

| Primary Reactive Species | - | Cleavage of the C-P bond is mediated by hydroxyl radicals (˙OH). | nih.govrsc.orgnih.gov |

| Final Phosphorus Product | - | Orthophosphate (PO₄³⁻) | nih.gov |

Biotic Degradation Pathways and Microbial Metabolism

Given the high stability of the C-P bond, biotic degradation by microorganisms is the primary pathway for the transformation of methylphosphonate in the environment. msu.ru Many bacteria have evolved specialized enzymatic systems to scavenge phosphorus from phosphonates, especially in phosphate-limited environments. nih.gov

Enzymatic Cleavage Mechanisms by Phosphonate-Catabolizing Lyases (e.g., C-P lyases)

The most well-studied mechanism for the breakdown of unactivated alkylphosphonates like methylphosphonate is the C-P lyase pathway. msu.runih.gov This is a complex, multi-protein system that utilizes a radical-based mechanism to cleave the C-P bond. msu.runih.gov In Escherichia coli, the pathway is encoded by the phn operon, which consists of 14 genes (phnC to phnP). researchgate.netasm.org

The core enzymatic steps are:

Transport: Methylphosphonate is first transported into the cell by an ABC transport system, encoded by the phnCDE genes. nih.govnih.gov

Activation: The C-P lyase machinery activates the methylphosphonate substrate. The PhnI enzyme, with support from PhnG, PhnH, and PhnL, catalyzes the transfer of the methylphosphonate group to ATP, displacing adenine and forming an intermediate, α-D-ribose-1-methylphosphonate-5-triphosphate (RPnTP). nih.govnih.gov

Intermediate Processing: The enzyme PhnM hydrolyzes RPnTP, releasing pyrophosphate and yielding α-D-ribose-1-methylphosphonate-5-phosphate (PRPn). nih.gov

C-P Bond Cleavage: The key C-P bond cleavage is catalyzed by the PhnJ enzyme, which is part of the core C-P lyase complex (PhnGHIJ). nih.govnih.gov This step releases methane (B114726) and forms 5-phospho-α-D-ribose 1,2-cyclic phosphate. smpdb.ca

Final Conversion: The resulting cyclic phosphate is further processed by other Phn enzymes (like PhnP) to ultimately yield inorganic phosphate and ribose 5-phosphate, which can enter central metabolism. smpdb.ca

In addition to the C-P lyase pathway, a distinct oxidative pathway for methylphosphonate catabolism has been identified in the marine bacterium Gimesia maris. nih.gov This pathway does not produce methane. Instead, the enzyme GmPhnY* first hydroxylates methylphosphonate to form hydroxymethylphosphonic acid. nih.gov A second enzyme, GmPhnZ1, then oxidizes this intermediate to yield formic acid and inorganic phosphate. nih.gov

Table 2: Key Enzymes of the C-P Lyase Pathway and Their Functions

| Enzyme(s) | Function | Reference |

| PhnCDE | ABC transporter for phosphonate (B1237965) uptake | nih.govnih.gov |

| PhnG, PhnH, PhnI, PhnL | Catalyze the transfer of phosphonate to ATP, forming an activated intermediate | nih.govnih.gov |

| PhnM | Hydrolyzes the triphosphate intermediate, releasing pyrophosphate | nih.gov |

| PhnJ | Catalyzes the cleavage of the C-P bond, releasing methane | nih.govnih.gov |

| PhnP | Processes the resulting cyclic phosphate product | smpdb.ca |

Identification and Characterization of Microbial Consortia Involved in Biodegradation

The ability to degrade methylphosphonate via the C-P lyase pathway is widespread among bacteria, particularly Gram-negative bacteria. msu.ru This metabolic capability is often induced under phosphate starvation conditions, as the phn operon is typically regulated by the Pho regulon. msu.ru

Specific microorganisms and groups identified as capable of methylphosphonate degradation include:

Escherichia coli : The model organism for studying the C-P lyase pathway. researchgate.net

Pseudomonas sp.: Identified as critical participants in methylphosphonate metabolism in oxic freshwater lakes, contributing to observed methane oversaturation.

Marivita sp.: Genomes of this ubiquitous marine genus assembled from hypersaline environments were found to contain the full suite of phn genes for the C-P lyase pathway. nih.gov

Arthrobacter sp. and Bacillus megaterium: Examples of Gram-positive bacteria that possess C-P lyase activity. msu.ru

Gimesia maris: A marine bacterium that utilizes a distinct oxidative pathway for methylphosphonate degradation. nih.gov

Rhodobacter capsulatus: A phototrophic bacterium capable of anaerobic C-P bond cleavage. msu.ru

Metabolic Intermediates and Ultimate Mineralization Products

The degradation of methylphosphonate results in the mineralization of phosphorus into inorganic phosphate, but the carbon-containing byproducts differ depending on the metabolic pathway.

C-P Lyase Pathway:

Intermediates: The pathway involves several complex phosphorylated ribose intermediates, including α-D-ribose-1-methylphosphonate-5-triphosphate (RPnTP) and α-D-ribose-1-methylphosphonate-5-phosphate (PRPn). nih.govsmpdb.ca

Ultimate Products: The final products are methane (CH₄) and inorganic phosphate (Pi) . smpdb.ca The ribose moiety is converted to ribose 5-phosphate, which is assimilated by the cell.

Oxidative Pathway:

Intermediate: The key intermediate is hydroxymethylphosphonic acid . nih.gov

Ultimate Products: The final products are formic acid (HCOOH) and inorganic phosphate (Pi) . nih.gov The formic acid can be used by the bacterium as a carbon source. nih.gov

Table 3: Comparison of Methylphosphonate Degradation Pathways

| Feature | C-P Lyase Pathway | Oxidative Pathway |

| Key Enzyme Complex | PhnC-P proteins | GmPhnY* / GmPhnZ1 |

| Mechanism | Radical-based cleavage | Two-step oxidation |

| Primary Carbon Product | Methane (CH₄) | Formic Acid (HCOOH) |

| Phosphorus Product | Inorganic Phosphate (Pi) | Inorganic Phosphate (Pi) |

| Key Intermediate | Phosphorylated ribose-phosphonate adducts | Hydroxymethylphosphonic acid |

| Known Organisms | E. coli, Pseudomonas sp., Marivita sp. | Gimesia maris |

| Reference | msu.runih.gov | nih.gov |

Role of Ammoniummethylphosphonate in the Global Phosphorus Cycle

Ammonium (B1175870) methylphosphonate, as a specific organophosphorus compound, is a component of the broader global phosphorus cycle. While research specifically singling out the ammonium salt of methylphosphonate is limited, the behavior of the methylphosphonate anion provides significant insight into its role. Organophosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are found in the environment as both natural microbial products and as pollutants biorxiv.org.

Contribution to Organic Phosphorus Pools in Terrestrial and Aquatic Ecosystems

Ammonium methylphosphonate contributes to the pool of dissolved organic phosphorus (DOP) in both terrestrial and aquatic environments. In marine ecosystems, phosphonates, including methylphosphonate, are significant components of the high-molecular-weight DOP fraction biorxiv.orgpnas.org. Marine microbes, such as Prochlorococcus and SAR11, have been identified as producers of methylphosphonic acid, suggesting a natural and ongoing contribution to the marine phosphorus cycle biorxiv.orgpnas.org. While data for terrestrial and freshwater systems are less extensive, the microbial degradation of glyphosate, a widely used herbicide, is a known source of aminomethylphosphonic acid (AMPA), a related organophosphonate, in soils and surface waters nih.govunlp.edu.ar. This indicates that anthropogenic inputs can also contribute significantly to the organic phosphorus pool in these environments. The presence of the ammonium cation in ammonium methylphosphonate could potentially influence its solubility and interaction with soil particles, thereby affecting its distribution within these pools.

The contribution of methylphosphonate to organic phosphorus pools can be significant. For instance, in some marine environments, phosphonates can constitute a notable fraction of the total dissolved phosphorus.

| Ecosystem | Form of Organic Phosphorus | Typical Contribution |

| Marine (Oligotrophic) | Methylphosphonate | Can be a significant fraction of High Molecular Weight Dissolved Organic Phosphorus |

| Terrestrial (Agricultural) | Aminomethylphosphonic Acid (from Glyphosate) | Concentrations can range from 299 to 2256 µg/kg in soil nih.gov |

| Freshwater (Agricultural Basins) | Glyphosate and AMPA | Detected in surface water, with higher frequency in suspended particulate matter and sediment nih.gov |

Interactive Data Table: Contribution of Organophosphonates to Organic Phosphorus Pools (This table is interactive. You can sort and filter the data by clicking on the headers.)

Cycling Dynamics and Bioavailability in Different Environmental Matrices

The cycling of ammonium methylphosphonate is primarily driven by microbial activity. Certain microorganisms possess the enzymatic machinery, such as the C-P lyase pathway, to cleave the carbon-phosphorus bond of phosphonates, thereby releasing inorganic phosphate that can be assimilated d-nb.info. This process makes methylphosphonate a bioavailable source of phosphorus for these organisms, particularly in phosphorus-limited environments pnas.org. The presence of the ammonium ion could also make it a source of nitrogen for microbes capable of its uptake.

In soil, the bioavailability of ammonium methylphosphonate is influenced by its interaction with soil components. Phosphonates are known to adsorb strongly to mineral surfaces, particularly those of iron and aluminum oxides and clays researchgate.netscirp.org. This adsorption can reduce its mobility and bioavailability in the soil solution. The extent of adsorption is dependent on soil properties such as pH, organic matter content, and clay mineralogy researchgate.net. The ammonium cation may compete with other cations for exchange sites on soil particles, which could indirectly affect the adsorption of the methylphosphonate anion.

The degradation of related organophosphonates like glyphosate in soil-water systems demonstrates that the phosphorus can become bioavailable, with a significant portion of the released inorganic phosphate being rapidly taken up and recycled by microorganisms nih.gov. However, the primary metabolite, AMPA, can be more resistant to degradation than the parent compound nih.gov.

Environmental Monitoring and Advanced Analytical Methods for this compound Detection

The detection and quantification of ammonium methylphosphonate in environmental samples are crucial for understanding its fate and impact. Various analytical techniques have been developed for the analysis of organophosphonates, often requiring sensitive and selective methods due to their low concentrations in complex matrices.

Development of Sensitive and Selective Quantification Techniques in Water and Soil Samples

Several advanced analytical methods are employed for the detection of organophosphonates like methylphosphonate. These methods often involve a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile or semi-volatile compounds. For non-volatile phosphonates, derivatization is often necessary to increase their volatility cdc.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are powerful techniques for the analysis of polar and non-volatile compounds like phosphonates in aqueous samples. They offer high sensitivity and selectivity, allowing for the detection of trace levels of these compounds nih.govnih.gov.

Ion Chromatography (IC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This method has been used for the speciation of phosphorus compounds, including glyphosate and AMPA, in soil extracts nih.gov.

The choice of method depends on the specific compound, the sample matrix, and the required detection limits.

| Analytical Technique | Sample Type | Key Features |

| GC-MS | Water, Soil | Requires derivatization for non-volatile phosphonates. |

| LC-MS/MS | Water, Soil Extracts | High sensitivity and selectivity for polar compounds. |

| IC-ICP-MS | Soil Extracts | Allows for speciation of different phosphorus compounds. |

Interactive Data Table: Analytical Techniques for Organophosphonate Detection (This table is interactive. You can sort and filter the data by clicking on the headers.)

Assessment of Environmental Impact through Parameters like Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD)

Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) are key parameters used to assess the oxygen-depleting potential of organic compounds in water.

Chemical Oxygen Demand (COD): This measures the amount of oxygen required to chemically oxidize the organic matter in a water sample. It provides an indication of the total organic content, including both biodegradable and non-biodegradable substances chemetrics.comchemetrics.comactivatedsludgeguide.com.

Biological Oxygen Demand (BOD): This measures the amount of dissolved oxygen consumed by microorganisms during the aerobic decomposition of organic matter in a water sample over a specific time period (typically 5 days) chemetrics.comchemetrics.comactivatedsludgeguide.com. It reflects the amount of biodegradable organic material.

Studies on Speciation and Adsorption/Desorption Phenomena in Environmental Media

The speciation of ammonium methylphosphonate in the environment will be influenced by the pH of the surrounding medium. The phosphonic acid group has multiple pKa values, meaning its charge will vary with pH. This, in turn, affects its solubility and interaction with mineral surfaces.

Applications of Ammoniummethylphosphonate in Advanced Materials Science

Flame Retardancy in Polymeric and Composite Materials

The inherent flammability of many polymers presents a significant safety concern, necessitating the incorporation of flame retardant additives. Ammonium (B1175870) methylphosphonate (B1257008) and related phosphonates are effective as flame retardants, operating through mechanisms that interrupt the combustion cycle of the material.

Phosphorus-containing compounds like ammonium methylphosphonate can exert flame retardant effects in both the solid (condensed) phase and the gas phase during polymer combustion. researchgate.netfaa.gov

Condensed Phase Mechanism: In the condensed phase, the thermal decomposition of ammonium methylphosphonate produces phosphoric and polyphosphoric acids. These acidic species act as catalysts for the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. researchgate.netnih.gov This char layer acts as a physical barrier, limiting the transfer of heat from the flame to the underlying polymer and restricting the diffusion of flammable volatile decomposition products to the flame front.

Gas Phase Mechanism: During combustion, phosphorus-containing fragments can volatilize and enter the gas phase. Here, they act as radical scavengers, interrupting the exothermic chain reactions of combustion. researchgate.netbohrium.com Highly reactive H• and OH• radicals, which are essential for flame propagation, are quenched by phosphorus-containing species (e.g., PO•), forming less reactive species and thereby inhibiting the flame.

The flame retardant efficacy of ammonium methylphosphonate can be significantly enhanced through synergistic interactions with other additives. These combinations often lead to a greater level of flame retardancy than the sum of the individual components.

Commonly used co-additives include:

Nitrogen-containing compounds (e.g., Melamine): These compounds can release non-combustible gases like ammonia (B1221849) upon decomposition, which dilutes the flammable gases and oxygen in the gas phase. nih.gov In the condensed phase, they can contribute to the charring process.

Metal hydroxides (e.g., Aluminum Hydroxide): These compounds undergo endothermic decomposition, releasing water vapor which cools the polymer surface and dilutes the fuel source in the gas phase. researchgate.net

Nanofillers (e.g., nanoclays, carbon nanotubes): The incorporation of nanoparticles can improve the physical properties of the char layer, making it more cohesive and less permeable. nih.gov This enhanced barrier effect further restricts heat and mass transfer. Research has shown that combining ammonium polyphosphate (a related compound) with nanocomposites can significantly improve fire safety by creating a strong, intact carbon layer that isolates the substrate from heat and oxygen. nih.gov

Studies on similar systems, such as those using ammonium polyphosphate (APP), have demonstrated significant improvements in fire safety when combined with co-additives like amino-modified Co-MOF, leading to a denser and more complete char layer. nih.gov

The addition of ammonium methylphosphonate and its derivatives influences the thermal degradation pathway of polymers. Thermogravimetric analysis (TGA) is a key technique used to evaluate this impact. The presence of these additives typically leads to a decrease in the onset temperature of decomposition but significantly increases the amount of char residue at higher temperatures. nih.govmdpi.com

For instance, the incorporation of ammonium polyphosphate in polyamide 11 results in a substantial thermal destabilization at lower temperatures, promoting the formation of phosphate (B84403) ester bonds that later decompose at higher temperatures to form a protective char. nih.gov This catalytic effect on charring is a hallmark of phosphorus-based flame retardants. Modified ammonium polyphosphates have been shown to increase the char residue of polyurethane by 187% compared to the pure polymer. researchgate.net The quality of the char is also improved, becoming more compact and intumescent, which enhances its barrier properties. researchgate.net

Table 1: Effect of Modified Ammonium Polyphosphate (M-APP) on Thermal Properties of Polyurethane (PU)

| Material | Onset Decomposition Temp. (°C) | Peak Heat Release Rate (kW/m²) | Char Residue at 800°C (%) |

| Neat PU | 234 | 450 | <15 |

| PU / 20% APP | 242 | 280 | ~25 |

| PU / 20% M-APP | 264 | 136.7 | 30.13 |

Data synthesized from findings on modified ammonium polyphosphates. researchgate.netrsc.org

Functional Fluids and Lubricant Additives

Beyond flame retardancy, organophosphorus compounds, including ammonium salts of phosphonates, are utilized as multifunctional additives in industrial lubricants and functional fluids. They are valued for their ability to protect metal surfaces under demanding operational conditions.

Anti-wear (AW) and Extreme Pressure (EP) Properties: Under high load and pressure conditions, the lubricant film between moving metal parts can break down, leading to direct metal-to-metal contact, friction, and wear. stle.org EP and AW additives like ammonium methylphosphonate function by reacting chemically with the metal surfaces at elevated temperatures and pressures. lubrication.expert This reaction forms a durable, protective tribofilm (e.g., metal phosphates and phosphides) on the surface. lubrication.expert This sacrificial layer is more easily sheared than the base metal, preventing catastrophic welding, scuffing, and seizure of the components. lanxess.com

Anti-corrosion Properties: Metal surfaces in machinery are susceptible to corrosion and rust from exposure to moisture, oxygen, and acidic byproducts. nyelubricants.com Phosphonate-based additives can adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. nyelubricants.comcnlubricantadditive.com This film inhibits the electrochemical processes that lead to rust and corrosion, extending the life of the machinery.

The performance of a lubricant is critically dependent on its rheological properties, such as viscosity, and its stability over a range of operating temperatures.